1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose 1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose
Brand Name: Vulcanchem
CAS No.: 17080-99-8
VCID: VC21063887
InChI: InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m0/s1
SMILES: CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C13H18O9
Molecular Weight: 318.28 g/mol

1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose

CAS No.: 17080-99-8

Cat. No.: VC21063887

Molecular Formula: C13H18O9

Molecular Weight: 318.28 g/mol

* For research use only. Not for human or veterinary use.

1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose - 17080-99-8

Specification

CAS No. 17080-99-8
Molecular Formula C13H18O9
Molecular Weight 318.28 g/mol
IUPAC Name [(3S,4S,5R,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate
Standard InChI InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m0/s1
Standard InChI Key MJOQJPYNENPSSS-RVMXOQNASA-N
Isomeric SMILES CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator